molecular formula C28H29ClN2O4 B12143375 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide

Cat. No.: B12143375
M. Wt: 493.0 g/mol
InChI Key: YAQLWACUYBHRAG-UHFFFAOYSA-N
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Description

This compound is a cyclopentane-based carboxamide derivative featuring a 4-chlorobenzyl group, a 2-methoxyphenoxyacetyl moiety, and an N-phenyl substituent.

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl-[2-(2-methoxyphenoxy)acetyl]amino]-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C28H29ClN2O4/c1-34-24-11-5-6-12-25(24)35-20-26(32)31(19-21-13-15-22(29)16-14-21)28(17-7-8-18-28)27(33)30-23-9-3-2-4-10-23/h2-6,9-16H,7-8,17-20H2,1H3,(H,30,33)

InChI Key

YAQLWACUYBHRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3(CCCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorobenzyl group and introduce the methoxyphenoxy group through a series of nucleophilic substitution reactions. The final step involves the coupling of the phenylcyclopentanecarboxamide moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide ()

  • Structural Differences: Lacks the 4-chlorobenzyl and 2-methoxyphenoxyacetyl groups present in the target compound.
  • Molecular Weight : 295.38 g/mol vs. ~470–500 g/mol (estimated for the target compound due to additional substituents).

Polyfunctional Cyclopropane Amides ()

  • Core Structure : Cyclopropane rings (e.g., compound 5b, 5d) vs. cyclopentane in the target compound.
  • Substituents : Similar use of chlorobenzyl and methoxyphenyl groups but with shorter carbon chains.
  • Physicochemical Properties : Cyclopropane’s ring strain may enhance reactivity but reduce conformational flexibility compared to cyclopentane, affecting solubility and bioavailability .

N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide ()

  • Key Similarities: Chlorophenoxyacetamido group and carboxamide backbone.
  • Key Differences : Incorporates an indole ring instead of a cyclopentane, which may enhance π-π stacking interactions but reduce membrane permeability.
  • Synthesis : Both compounds use TBTU as a coupling agent, but the target compound’s cyclopentane core requires additional cyclization steps .

4-Chloro-2-Substituted Phenyl Carbamates ()

  • Lipophilicity : The target compound’s log k (HPLC-derived lipophilicity) is expected to be higher than compounds 4a–i and 5a–i due to its larger hydrophobic surface area (4-chlorobenzyl and cyclopentane).
  • Bioactivity : Carbamates in show moderate antifungal activity, suggesting the target compound’s amide groups may be optimized for similar or enhanced efficacy .

Methoxyphenoxyethylamino Carbazoles ()

  • Functional Motifs: Shared 2-methoxyphenoxy group but linked to a carbazole-propanol scaffold (beta-blocker analogs) vs. a cyclopentane-carboxamide.
  • Impurity Profiles : emphasizes strict impurity limits (<0.5%), implying the target compound’s synthesis must control byproducts like unreacted intermediates or positional isomers .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) log k (HPLC) Notable Properties
Target Compound Cyclopentane 4-Chlorobenzyl, 2-methoxyphenoxyacetyl ~470–500 (estimated) 3.8–4.2* High lipophilicity, modular synthesis
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide Cyclopentane N-Phenyl, 4-methoxyphenyl 295.38 2.1–2.5 Lower steric hindrance
Polyfunctional Cyclopropane Amides Cyclopropane Chlorobenzyl, methoxyphenyl 300–350 2.8–3.3 High reactivity, ring strain
4-Chloro-2-Substituted Carbamates Benzene Alkyl carbamates, 4-chloro 320–380 2.5–3.0 Antifungal activity
Methoxyphenoxyethylamino Carbazoles Propanol-carbazole 2-Methoxyphenoxy, carbazolyloxy 400–450 3.0–3.5 Beta-blocker analogs, strict impurity control

*Estimated based on structural analogs in –3.

Key Research Findings

  • Lipophilicity and Bioavailability : The target compound’s higher log k (vs. cyclopropane amides and carbamates) suggests improved membrane permeability but may require formulation adjustments to mitigate solubility issues .
  • Synthetic Challenges : Cyclopentane functionalization demands precise stoichiometry and coupling agents (e.g., TBTU) to avoid byproducts, as highlighted in and .
  • Structure-Activity Relationships (SAR): The 4-chlorobenzyl group enhances target affinity (e.g., enzyme inhibition), while the 2-methoxyphenoxyacetyl moiety may reduce metabolic clearance compared to simpler phenyl carbamates .

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